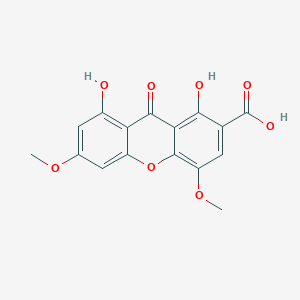![molecular formula C7H10 B14278929 Spiro[2.3]hexane, 4-methylene- CAS No. 137072-99-2](/img/structure/B14278929.png)
Spiro[2.3]hexane, 4-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[2.3]hexane, 4-methylene- is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom. This compound is notable for its strained ring system, which imparts unique chemical properties and reactivity. The spiro[2.3]hexane framework is a valuable scaffold in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.3]hexane, 4-methylene- typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium(III) catalyst. This reaction proceeds under visible-light-induced photosensitization, allowing for the rapid construction of the spirocyclic framework under mild conditions . The reaction conditions are generally mild, and the yields are good, making this method efficient for preparing spirocyclic skeletons.
Industrial Production Methods
While specific industrial production methods for spiro[2.3]hexane, 4-methylene- are not extensively documented, the principles of cycloaddition and photochemical reactions can be scaled up for industrial applications. The use of visible-light-induced reactions offers a sustainable and energy-efficient approach, which is advantageous for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[2.3]hexane, 4-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: The spirocyclic framework allows for substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkanes or alkenes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Spiro[2.3]hexane, 4-methylene- has several scientific research applications:
Chemistry: The compound serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: Its unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: The spirocyclic framework is explored for developing new pharmaceuticals, particularly in drug design and discovery.
Mecanismo De Acción
The mechanism of action of spiro[2.3]hexane, 4-methylene- involves its interaction with molecular targets through its strained ring system. The unique geometry of the spirocyclic framework allows it to engage in specific interactions with enzymes, receptors, and other biological molecules. These interactions can modulate various biochemical pathways, making the compound valuable in medicinal chemistry and drug development .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[2.4]heptane: Another spirocyclic compound with a different ring size.
Spiro[3.3]heptane: Features a larger ring system compared to spiro[2.3]hexane.
Spiro[2.2]pentane: A smaller spirocyclic compound with distinct properties.
Uniqueness
Spiro[2.3]hexane, 4-methylene- is unique due to its specific ring strain and reactivity. The [2+2] cycloaddition method for its synthesis is particularly efficient and versatile, allowing for the rapid construction of the spirocyclic framework under mild conditions. This compound’s unique structure and reactivity make it a valuable tool in various scientific and industrial applications .
Propiedades
Número CAS |
137072-99-2 |
|---|---|
Fórmula molecular |
C7H10 |
Peso molecular |
94.15 g/mol |
Nombre IUPAC |
6-methylidenespiro[2.3]hexane |
InChI |
InChI=1S/C7H10/c1-6-2-3-7(6)4-5-7/h1-5H2 |
Clave InChI |
PEUOGYZGFUSFQB-UHFFFAOYSA-N |
SMILES canónico |
C=C1CCC12CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-(4-Hydroxyphenyl)ethyl]-N'-octadecylurea](/img/structure/B14278879.png)
![Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]-](/img/structure/B14278893.png)


![Benzaldehyde, 2,2'-[9,10-anthracenediylbis(methyleneoxy)]bis-](/img/structure/B14278906.png)
![2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14278912.png)



![2-Propen-1-amine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14278933.png)
